molecular formula C16H25BrN2O B15153489 1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine

1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine

Cat. No.: B15153489
M. Wt: 341.29 g/mol
InChI Key: FTQIGRAYHZTTOY-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-(butan-2-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous conditions.

Major Products

    Oxidation: 1-(3-Hydroxy-4-methoxybenzyl)-4-(butan-2-yl)piperazine.

    Reduction: 1-(4-Methoxybenzyl)-4-(butan-2-yl)piperazine.

    Substitution: 1-(3-Amino-4-methoxybenzyl)-4-(butan-2-yl)piperazine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. For example, they might bind to serotonin receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxybenzyl)-4-(butan-2-yl)piperazine: Similar structure but with a chloro group instead of a bromo group.

    1-(3-Bromo-4-hydroxybenzyl)-4-(butan-2-yl)piperazine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine is unique due to the presence of both a bromo and a methoxy group on the benzyl ring, which can influence its reactivity and biological activity. The butan-2-yl group on the piperazine ring also adds to its distinct chemical properties.

Properties

Molecular Formula

C16H25BrN2O

Molecular Weight

341.29 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-butan-2-ylpiperazine

InChI

InChI=1S/C16H25BrN2O/c1-4-13(2)19-9-7-18(8-10-19)12-14-5-6-16(20-3)15(17)11-14/h5-6,11,13H,4,7-10,12H2,1-3H3

InChI Key

FTQIGRAYHZTTOY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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